

# Comparative Technical Analysis: Disperse Red 167 vs. Disperse Red 167:1

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## Compound of Interest

Compound Name: *DisperseRed167*

Cat. No.: *B8133371*

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Content Type: Technical Whitepaper Audience: Chemical Researchers, Toxicologists, and Pharmaceutical Packaging Scientists (E&L)

## Executive Summary

In the domain of hydrophobic azo dyes, C.I. Disperse Red 167 (DR 167) and C.I.[1][2][3] Disperse Red 167:1 (DR 167:1) represent a critical case study in structural isomerism and its impact on physicochemical behavior.[1] While often treated interchangeably in bulk textile applications, these molecules possess distinct chemical identities defined by the acyl chain length on the coupling component's amine functionality.

For researchers and drug development professionals—particularly those involved in Extractables & Leachables (E&L) studies for medical devices or pharmaceutical packaging—distinguishing these two congeners is vital.[1] The structural variance (propionyl vs. acetyl) alters lipophilicity (

), molecular weight, and toxicological metabolic pathways.[1] This guide provides a definitive scientific breakdown of their differences, synthesis routes, and analytical separation strategies.

## Chemical Identity & Structural Divergence[1][3]

The fundamental difference lies in the acylamino substituent at the 3-position of the coupling component (aniline ring).[1]

- Disperse Red 167 carries a Propionamido group ( ) .[1]
- Disperse Red 167:1 carries an Acetamido group ( ) .[1][4]

This single methylene unit (

) difference results in a molecular weight shift of approx. 14 Da and alters the steric bulk around the azo linkage.[1]

**Table 1: Physicochemical Comparison**

Feature	Disperse Red 167	Disperse Red 167:1
C.I. Number	11338	11338:1
CAS Registry	26850-12-4 / 61968-52-3	1533-78-4 / 79300-13-3
Molecular Formula		
Molecular Weight	519.93 g/mol	505.91 g/mol
Key Substituent	Propionyl (Propionamide)	Acetyl (Acetamide)
Lipophilicity	Higher (More hydrophobic)	Lower (Relative to 167)
IUPAC Fragment	3-propanoylamino...[1]	3-acetamido...[1][4][5]

## Synthesis & Manufacturing Logic

Understanding the synthesis pathway reveals why these two variants exist. Both dyes utilize the same diazo component but diverge at the acylation step of the coupling component.

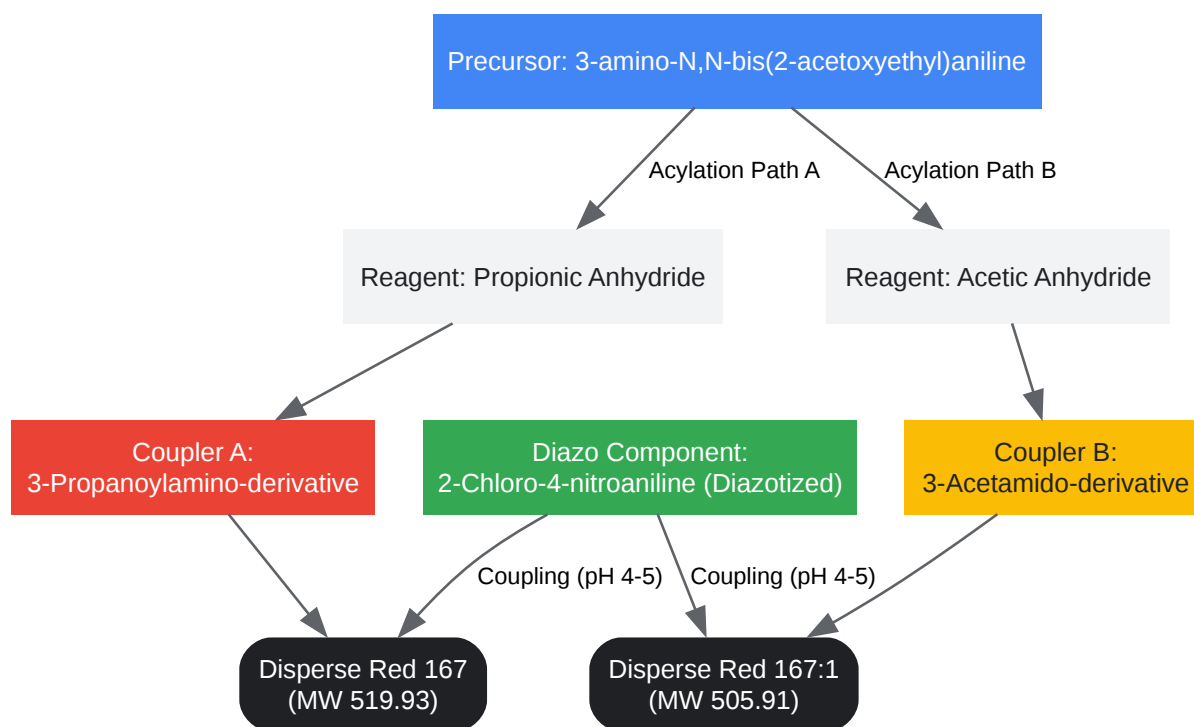
### Mechanistic Pathway[1][2]

- Diazo Component: Both use 2-chloro-4-nitroaniline, diazotized using nitrosyl sulfuric acid.[1]

- Coupling Component Precursor: The common precursor is 3-amino-N,N-bis(2-acetoxyethyl)aniline.[1]
- Divergence Point:
  - DR 167: The precursor is acylated with Propionic Anhydride.[1]
  - DR 167:1: The precursor is acylated with Acetic Anhydride.[1]

The choice of propionic anhydride for DR 167 was historically driven to improve sublimation fastness.[1] The longer alkyl chain increases the van der Waals forces and slightly disrupts the crystal lattice energy, often improving the diffusion rate into polyester matrices during high-temperature exhaust dyeing.

## Visualization: Synthesis Workflow



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Figure 1: Divergent synthesis pathways for DR 167 and DR 167:1 showing the critical acylation step.[1]

## Physicochemical Performance & Applications

### Thermomigration and Fastness

In textile applications, the propionyl group (DR 167) generally imparts superior sublimation fastness compared to the acetyl group (DR 167:1).[1]

- Mechanism: The longer aliphatic chain increases the molecule's solubility in the polymer matrix (polyester) relative to the surface, reducing the tendency of the dye to migrate out during heat setting (thermomigration).[1]
- Result: DR 167 is preferred for high-performance sportswear requiring high wash/fastness standards.[1] DR 167:1 is often a cost-effective alternative where extreme fastness is less critical.[1]

### Solubility in Supercritical Fluids

Research indicates that DR 167:1 exhibits distinct solubility profiles in supercritical

compared to DR 167, making it a candidate of interest for anhydrous dyeing technologies. The slightly lower molecular weight and polarity difference affect the solvation shell in SC-

[1]

## Toxicological & Drug Development Context (E&L)

For pharmaceutical scientists, these dyes are relevant as potential leachables from colored secondary packaging or labeling materials.

### Metabolic Cleavage Hazards

Both dyes are monoazo compounds.[1] Under reductive conditions (e.g., gut microflora or liver azoreductases), the azo bond cleaves.[1]

- Common Metabolite: 2-chloro-4-nitroaniline (toxic, potential mutagen).[1]
- Divergent Metabolites:
  - DR 167 yields: 3-amino-4-propionamido-N,N-bis(2-acetoxyethyl)aniline.[1]
  - DR 167:1 yields: 3-amino-4-acetamido-N,N-bis(2-acetoxyethyl)aniline.[1]

## Risk Assessment

In an E&L study, identifying the specific congener is crucial because the toxicological data (NOAEL, LD50) may differ slightly due to the metabolic burden of the propionyl vs. acetyl group. The propionyl group is more lipophilic, potentially altering tissue distribution kinetics.

## Analytical Protocol: Separation & Identification

Standard UV-Vis spectrophotometry cannot reliably distinguish these two due to overlapping

(approx. 510-520 nm).[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is the mandatory protocol for differentiation.[1]

### Protocol: LC-MS/MS Identification

Objective: Distinguish DR 167 from DR 167:1 in a complex matrix (e.g., polymer extract).

#### 1. Sample Preparation:

- Solvent: Dissolve sample in Acetonitrile (ACN) or Tetrahydrofuran (THF).[1]
- Filtration: 0.2 µm PTFE filter to remove polymer particulates.[1]

#### 2. HPLC Conditions:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
- Mobile Phase A: Water + 0.1% Formic Acid.[1]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
- Gradient: 50% B to 95% B over 10 minutes.

#### 3. Mass Spectrometry Parameters (ESI+):

- Mode: Positive Ion Mode ( )
- Target Ions:

- DR 167: Scan for

520.2 (

).[1]

- DR 167:1: Scan for

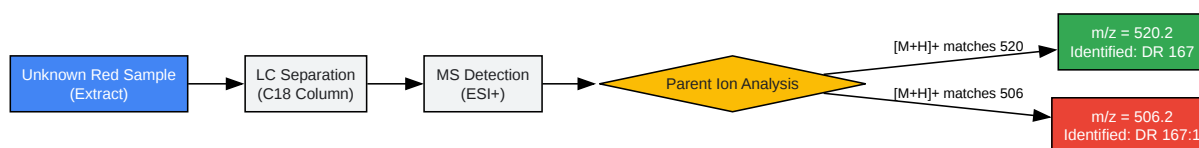
506.2 (

).[1]

4. Validation Logic: If the peak at retention time

has a parent ion of 520, it is DR 167. If 506, it is DR 167:1.[5]

## Visualization: Analytical Decision Tree



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Figure 2: LC-MS decision tree for definitive identification of Disperse Red variants.

## References

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